ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, offering opportunities for various functional modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate. This reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired pyrazolopyridine derivative . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolopyridines .
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound has shown potential as an antitubercular agent and is being investigated for its anticancer properties
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another anxiolytic agent with a similar pyrazolopyridine structure.
Cartazolate: Known for its anxiolytic and anticonvulsant properties.
Uniqueness
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGITSETRWXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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